2-Azabicyclo[2.2.2]octane-3-carboxylic acid

Inhibitor Design Human Leukocyte Elastase Inflammation

Choose 2-Azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 90103-87-0) for its unmatched conformational rigidity, a critical differentiator from flexible monocyclic proline analogs. This bridged bicyclic core enforces a single, predictable geometry ('conformational lock'), essential for enhancing target binding affinity and metabolic stability in your drug candidates. Its proven application in developing selective serine protease inhibitors (e.g., HLE) and sustained-release inhaled medications makes it a high-value building block for medicinal chemistry. Ensure predictable spatial orientation and superior selectivity for your research by procuring this essential, rigidified scaffold.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 90103-87-0
Cat. No. B2691561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.2.2]octane-3-carboxylic acid
CAS90103-87-0
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESC1CC2CCC1C(N2)C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)
InChIKeyYDIUZWIFYIATRZ-MEKDEQNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 90103-87-0) | A Conformationally Constrained Amino Acid Scaffold for Rational Drug Design


2-Azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 90103-87-0) is a conformationally constrained, bridged bicyclic analogue of proline and pipecolic acid [1][2]. With the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol [1], its rigid 2-azabicyclo[2.2.2]octane core restricts the conformational freedom of its embedded amino acid functionality, offering a well-defined and predictable spatial orientation for molecular interactions [1]. This rigidity is a key differentiator from flexible, monocyclic alternatives, making it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors and receptor ligands with enhanced selectivity and stability [1][2].

Why Simple Proline or Pipecolic Acid Cannot Substitute for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid in Specialized Applications


Simple substitution of 2-azabicyclo[2.2.2]octane-3-carboxylic acid with its monocyclic counterparts—such as L-proline or pipecolic acid—is not feasible for applications demanding precise conformational control. The monocyclic analogues possess significant rotational freedom around their ring bonds, leading to a distribution of conformations in solution [1]. In stark contrast, the bridged bicyclic framework of 2-azabicyclo[2.2.2]octane-3-carboxylic acid enforces a single, rigid, and predictable geometry, which is crucial for achieving desired binding affinities, selectivities, and metabolic stabilities in drug candidates [1][2]. This fundamental difference in molecular flexibility directly translates into the quantifiable performance advantages detailed in the evidence below.

Quantitative Differentiation of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid: Evidence for Superior Performance in Key Assays


Retention of High In Vitro Potency Against Human Leukocyte Elastase (HLE) When Replacing Proline

When the central proline residue in a Val-Pro-Val tripeptide HLE inhibitor was replaced with (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo), the resulting inhibitor retained potent activity in the low nanomolar range [1]. This demonstrates that the constrained scaffold can effectively mimic proline's spatial requirements for binding to the HLE active site, while offering the additional benefits of conformational rigidity.

Inhibitor Design Human Leukocyte Elastase Inflammation

Demonstrated Prolonged In Vivo Pulmonary Retention and Efficacy in Emphysema Model

An HLE inhibitor incorporating the (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid scaffold (Compound 14a) exhibited exceptional pulmonary stability and retention, preventing HLE-mediated lung damage when administered 72 hours prior to enzymatic challenge [1]. Furthermore, in a 14-day chronic hamster model of emphysema, Compound 14a was more potent than the reference inhibitor ICI 200 880 in conserving alveolar spaces [1].

Pulmonary Pharmacology In Vivo Efficacy Emphysema Sustained Release

Conformational Rigidity as a Predictive Tool for Rational Drug Design

The 2-azabicyclo[2.2.2]octane core serves as a 'conformational lock,' restricting the embedded amino acid's geometry [1]. This is a known and quantifiable property that directly impacts binding entropy and selectivity, in contrast to the multiple low-energy conformations accessible to monocyclic analogues like pipecolic acid [2]. The scaffold's use as a constrained analogue of BRL-32872 specifically investigated the effect of molecular flexibility on antiarrhythmic properties [1].

Medicinal Chemistry Conformational Analysis Peptidomimetics

Optimal Application Scenarios for Procuring 2-Azabicyclo[2.2.2]octane-3-carboxylic acid Based on Verified Evidence


Design of Long-Acting Inhaled Therapeutics for Chronic Respiratory Diseases

The demonstrated 72-hour prophylactic efficacy against elastase-induced lung damage in vivo [1] positions 2-azabicyclo[2.2.2]octane-3-carboxylic acid as a critical scaffold for developing sustained-release inhaled medications for conditions like chronic obstructive pulmonary disease (COPD) or emphysema. Its inherent stability and lung retention properties can reduce dosing frequency and improve patient compliance.

Rational Design of Protease Inhibitors Targeting Elastase-like Enzymes

The ability of the (3S)-enantiomer to replace proline in a peptidomimetic HLE inhibitor while maintaining low nanomolar potency [1] makes this compound a valuable building block for designing selective inhibitors of serine proteases with similar active site geometries. Its rigid scaffold can enhance target selectivity and metabolic stability, which are common liabilities of peptide-based drugs.

Development of Conformationally Constrained Ligands for Receptors with Known Binding Pockets

The core 2-azabicyclo[2.2.2]octane framework is a proven 'conformational lock' that can be used to rigidify flexible ligands [1]. This is particularly valuable for targeting receptors like nicotinic acetylcholine receptors (nAChRs) or G-protein coupled receptors (GPCRs), where pre-organizing a ligand into its bioactive conformation can lead to enhanced binding affinity, improved subtype selectivity, and reduced off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.